molecular formula C20H17FN2O B11348081 4-fluoro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

4-fluoro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11348081
M. Wt: 320.4 g/mol
InChI Key: HJDCJRDAGGARMM-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methylphenyl group, and a pyridinyl group attached to a benzamide core. These structural features contribute to its distinct chemical behavior and potential utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield 4-fluoro-N-(pyridin-2-yl)benzamide.

    Introduction of the Methylphenyl Group: The next step involves the introduction of the 4-methylphenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluoro-N-(pyridin-2-yl)benzamide is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-methylbenzamide: Similar in structure but lacks the pyridinyl and methylphenyl groups.

    N-(4-Methylphenyl)-N-(pyridin-2-yl)benzamide: Similar but lacks the fluorine atom.

    4-Fluoro-N-(pyridin-2-yl)benzamide: Similar but lacks the methylphenyl group.

Uniqueness

4-Fluoro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its fluorine atom, methylphenyl group, and pyridinyl group

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

4-fluoro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O/c1-15-5-7-16(8-6-15)14-23(19-4-2-3-13-22-19)20(24)17-9-11-18(21)12-10-17/h2-13H,14H2,1H3

InChI Key

HJDCJRDAGGARMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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